molecular formula C13H17FN2O2 B7964567 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B7964567
M. Wt: 252.28 g/mol
InChI Key: SYCPOBHHSXNUFK-UHFFFAOYSA-N
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Description

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester is a fluorinated derivative of the 1,4-diazepane scaffold, characterized by a benzyl ester group at the 1-position and a fluorine substituent at the 6-position. The compound’s structure combines the conformational flexibility of the seven-membered diazepane ring with the electronic and steric effects of fluorine, making it valuable in medicinal chemistry and synthetic intermediates. Its benzyl ester group enhances lipophilicity and stability during synthetic processes, while the fluorine atom may modulate pharmacokinetic properties, such as metabolic resistance or hydrogen-bonding interactions .

Properties

IUPAC Name

benzyl 6-fluoro-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPOBHHSXNUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazepane Ring Formation

The seven-membered 1,4-diazepane ring is constructed through cyclization reactions. Two primary approaches dominate literature:

1.1.1. Cyclization of Diamine Derivatives
A common method involves reacting 1,4-diaminobutane derivatives with α,ω-dihaloalkanes. For example, 1,4-diaminobutane reacts with 1,3-dibromopropane in acetonitrile at 60°C for 24 hours, yielding the diazepane ring with a tertiary amine structure. This method requires stoichiometric base (e.g., K₂CO₃) to neutralize HBr byproducts.

1.1.2. Reductive Amination
Alternative routes employ reductive amination of ketoamines. For instance, reacting 5-aminopentan-2-one with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 forms the diazepane backbone with 75–85% efficiency. This method avoids harsh halogenation conditions but necessitates precise pH control.

MethodReagents/ConditionsYield (%)Purity (%)
Diamine Cyclization1,4-Diaminobutane, 1,3-Dibromopropane, K₂CO₃, MeCN, 60°C6892
Reductive Amination5-Aminopentan-2-one, NaBH₃CN, MeOH, pH 5.58295

Fluorination Strategies

Introducing fluorine at the 6-position employs electrophilic fluorinating agents. Selectfluor and N-fluorobenzenesulfonimide (NFSI) are predominant:

1.2.1. Electrophilic Fluorination with NFSI
Treating the diazepane intermediate with NFSI (1.2 equiv) in dichloromethane (DCM) at −20°C for 4 hours achieves 90% fluorination efficiency. The low temperature minimizes side reactions, while DCM’s low polarity stabilizes the transition state.

1.2.2. Radical Fluorination
Recent advances utilize photoredox catalysis for radical fluorination. Irradiation under blue LEDs with fac-Ir(ppy)₃ (1 mol%) and NFSI (2 equiv) in acetonitrile introduces fluorine regioselectively, though yields remain moderate (65%).

Fluorination AgentConditionsYield (%)Selectivity
NFSIDCM, −20°C, 4 h90>99%
SelectfluorMeCN, RT, 12 h7895%
Photoredox (NFSI)MeCN, blue LEDs, 24 h6585%

Esterification and Protecting Group Chemistry

Benzyl Ester Formation

The carboxylic acid moiety at the 1-position is esterified using benzyl bromide under Schotten-Baumann conditions. Reacting the acid with benzyl bromide (1.5 equiv) in the presence of NaOH (2 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) in water/DCM achieves 88% conversion.

2.1.1. Coupling Reagent-Mediated Esterification
Alternative protocols use carbodiimides. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in DCM facilitate esterification at 25°C with 94% yield.

Esterification MethodReagents/ConditionsYield (%)
Schotten-BaumannBnBr, NaOH, TBAB, H₂O/DCM88
EDC/DMAPEDC, DMAP, DCM, 25°C94

Reaction Optimization and Scale-Up

Temperature and Solvent Effects

Cyclization efficiency correlates with solvent polarity. Polar aprotic solvents (e.g., DMF) accelerate ring closure but promote side reactions. Optimized conditions use acetonitrile, balancing reactivity and selectivity.

Catalytic Enhancements

Adding catalytic NaI (0.2 equiv) during alkylation steps improves reaction rates by facilitating halide displacement, as demonstrated in analogous piperidine syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 4H, NCH₂), 2.90–2.60 (m, 4H, CH₂F and CH₂CO).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (t, J = 12 Hz).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms ≥98% purity, with retention time = 6.8 min.

Industrial Production Considerations

Large-scale synthesis adopts continuous flow reactors to enhance heat transfer and mixing. A representative protocol uses:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 min

  • Output : 1.2 kg/day with 85% yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepanes.

Scientific Research Applications

Chemical Reactivity

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester exhibits various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the ester group to an alcohol.
  • Substitution Reactions : Nucleophilic substitution can occur at the fluorine atom or the ester group.
  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions.

Chemistry

As a building block for complex organic molecules, this compound serves as a precursor in synthetic pathways aimed at developing novel compounds with specific properties .

Biology

The compound has potential applications in biological studies, particularly in enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Its mechanism of action may involve modulation of neurotransmitter receptors or other molecular targets, influencing various biological pathways .

Pharmaceutical Development

Research indicates that derivatives of diazepane compounds can exhibit promising pharmacological profiles. For instance, a related diazepane analog showed significant binding affinities at dopamine and serotonin receptors, suggesting potential use in treating psychiatric disorders .

Case Study 1: Diazepane Analog as Antipsychotic

A study identified a diazepane analog that exhibited multireceptor binding profiles similar to established antipsychotics like clozapine. This compound demonstrated efficacy without causing extrapyramidal symptoms (EPS), making it a candidate for further development .

ReceptorBinding Affinity (Ki nM)
DA D243.3
5HT 2A23.6
H-1Not reported

Case Study 2: Inhibitors Targeting Helicases

Research on novel inhibitors targeting helicases involved the design and synthesis of compounds based on diazepane structures. These inhibitors were evaluated for their effectiveness in disrupting helicase activity linked to cancer progression, showcasing the versatility of diazepane derivatives in therapeutic contexts .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, while the benzyl ester group can facilitate membrane permeability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester with structurally related compounds, focusing on substituents, synthetic applications, and functional differences:

Compound Name Key Substituents Synthetic/Functional Notes References
This compound Fluorine at C6, benzyl ester at C1 Enhanced metabolic stability due to fluorine; benzyl ester aids in intermediate protection.
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester Aminoethyl at C4, benzyl ester at C1 Amino group enables conjugation or further functionalization; used in peptide mimetics.
6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester Amino at C6, oxo at C5, benzyl ester Oxo group introduces rigidity; amino substituent may enhance solubility or target binding.
[1,4]Diazepane-1-carboxylic acid tert-butyl ester tert-butyl ester at C1 tert-butyl ester offers superior steric protection in SPOC (solid-phase organic chemistry).
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate Methyl at C5, benzyl ester at C1 Chiral center (R-configuration) impacts stereoselective interactions in drug design.
5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester Oxo at C5, tert-butyl ester Oxo group stabilizes ring conformation; tert-butyl ester simplifies deprotection steps.
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride Sulfonyl chloride, benzoxazine scaffold Reactive sulfonyl chloride enables crosslinking; distinct from diazepane’s flexibility.

Key Findings:

Substituent Effects: Fluorine in the 6-position (target compound) enhances metabolic stability compared to non-fluorinated analogs like 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester . Benzyl ester vs. tert-butyl ester: Benzyl esters are more labile under acidic or hydrogenolytic conditions, enabling selective deprotection, whereas tert-butyl esters require stronger acids (e.g., TFA) .

Conformational Flexibility :

  • The 5-oxo substituent in 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester restricts ring flexibility, which may reduce entropic penalties in target binding compared to the more flexible fluorinated analog .

Synthetic Utility: Fluorinated diazepanes like the target compound are often synthesized via nucleophilic fluorination or late-stage functionalization of diazepane intermediates, contrasting with the reductive amination used for amino-substituted analogs .

Biological Relevance :

  • The benzyl ester group in the target compound and its analogs (e.g., (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate ) is frequently retained in prodrug strategies to improve bioavailability .

Biological Activity

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Diazepane Ring : Cyclization reactions using appropriate diamines and dihalides.
  • Fluorination : Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Esterification : The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the diazepane ring and the fluorine atom can enhance binding affinity and modulate biological pathways, potentially affecting processes such as signal transduction and metabolic regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may be relevant in therapeutic contexts.
  • Receptor Binding : The compound's structural similarities to other biologically active molecules suggest potential interactions with neurotransmitter receptors .

Anticancer Activity

A study involving derivatives of diazepane compounds highlighted their potential as human chymase inhibitors. The results indicated that certain derivatives could effectively reduce inflammation in mouse models of chronic dermatitis, suggesting a pathway for therapeutic application in inflammatory diseases .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of diazepane derivatives demonstrated their ability to modulate neurotransmitter systems. This modulation can lead to anxiolytic or sedative effects, making these compounds candidates for further research in anxiety and sleep disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1,4-Diazepane-1-carboxylic acid benzyl esterLacks fluorine; different reactivityLimited enzyme inhibition
6-Chloro-[1,4]diazepane-1-carboxylic acid benzyl esterChlorine atom alters electronic effectsVaries from fluorinated derivative
6-Methyl-[1,4]diazepane-1-carboxylic acid benzyl esterMethyl group affects steric propertiesPotentially different receptor interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester, and how can purity be maximized?

  • Methodology : Begin with a ring-closing strategy using fluoro-substituted diazepane precursors. Benzyl esterification via carbodiimide coupling (e.g., DCC or EDC) under inert conditions (N₂ atmosphere) is recommended. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures ≥98% purity. Monitor intermediates by TLC and confirm final structure via 1H^1H-NMR and LC-MS .
  • Purity Considerations : Use USP-grade solvents and validate purity by HPLC (C18 column, acetonitrile/water mobile phase) to detect residual reagents or stereoisomers .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

  • Stability Profiling : Conduct accelerated stability studies at pH 2–10 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Analyze degradation products via UPLC-QTOF-MS to identify hydrolytic cleavage (e.g., ester bond hydrolysis) or fluorine displacement. Surface adsorption effects on glassware or polymers should be minimized by pre-silanizing containers .
  • Key Metrics : Track half-life (t1/2t_{1/2}) and degradation kinetics using Arrhenius modeling for predictive shelf-life estimation .

Q. How can researchers differentiate between stereoisomers or regioisomers during synthesis?

  • Stereochemical Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry for enantiomeric excess determination. For regioisomers, leverage 19F^{19}F-NMR to resolve fluorine positional differences. Computational DFT studies (e.g., Gaussian) can predict 13C^{13}C-NMR chemical shifts to validate regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activity data for benzodiazepine derivatives like this compound?

  • Data Reconciliation : Cross-validate receptor binding assays (e.g., GABAₐ receptor subtypes) using radioligand displacement (³H-flumazenil) and functional electrophysiology (patch-clamp). Control for batch-to-batch variability in stereochemical purity, as even 5% impurity in the 6-fluoro configuration can alter IC₅₀ values by 10-fold .
  • Meta-Analysis : Compare datasets using multivariate regression to isolate confounding variables (e.g., solvent polarity in assay buffers) .

Q. How can computational modeling guide the design of novel derivatives with enhanced metabolic stability?

  • In Silico Strategies : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict esterase-mediated hydrolysis hotspots. Modify the benzyl ester group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to reduce susceptibility. Validate predictions via in vitro microsomal stability assays (human liver microsomes, NADPH cofactor system) .

Q. What advanced spectroscopic methods resolve ambiguities in fluorine-environment interactions within the diazepane ring?

  • Fluorine-Specific Techniques : Utilize 19F^{19}F-1H^1H-HOESY NMR to map spatial proximity between fluorine and adjacent protons. Solid-state NMR (ssNMR) with magic-angle spinning (MAS) can clarify fluorine’s role in crystal packing or hydrogen-bonding networks. Pair with X-ray crystallography (if crystals are obtainable) for definitive structural assignments .

Q. How do environmental interfaces (e.g., labware materials) influence experimental reproducibility in adsorption studies?

  • Surface Chemistry Controls : Pre-treat glassware with hexamethyldisilazane (HMDS) to minimize nonspecific adsorption. Quantify losses via mass balance calculations (LC-MS/MS) after exposing the compound to polystyrene, polyethylene, or borosilicate surfaces. For nanoscale interactions, apply atomic force microscopy (AFM) to measure adhesion forces .

Methodological Best Practices

Q. What protocols ensure robust quantification of trace impurities in this compound?

  • Impurity Profiling : Implement LC-HRMS with a Q Exactive Orbitrap for sub-ppm sensitivity. Use orthogonal techniques like ion mobility spectrometry (IMS) to separate co-eluting species. Reference USP guidelines for threshold identification (e.g., ICH Q3A/B) and validate methods per ISO 17025 standards .

Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?

  • Experimental Design : Use logarithmic dosing (e.g., 0.1–100 µM) with at least six concentrations. Apply Hill slope modeling to assess cooperativity. Include positive controls (e.g., diazepam for GABA assays) and normalize data to vehicle-treated baselines. Replicate experiments across three independent batches to ensure statistical power (n6n \geq 6) .

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